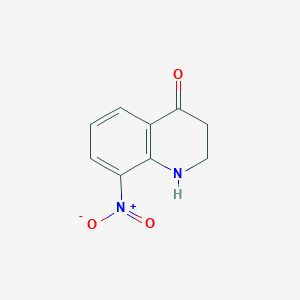

8-Nitro-2,3-dihydroquinolin-4(1H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

8-nitro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-4-5-10-9-6(8)2-1-3-7(9)11(13)14/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQISHBRUSQWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485769 | |

| Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50349-89-8 | |

| Record name | 8-Nitro-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Nitro 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Strategic Approaches to Dihydroquinolin-4(1H)-one Synthesis

The construction of the 2,3-dihydroquinolin-4(1H)-one ring system can be achieved through several strategic approaches. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the bicyclic structure. The choice of synthetic route can be influenced by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Knoevenagel Condensation Protocols Utilizing 8-Nitro-2,3-dihydro-1H-quinolin-4-one as a Precursor

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.orgorientjchem.org In the context of 8-Nitro-2,3-dihydro-1H-quinolin-4-one, the methylene (B1212753) group at the C-3 position, activated by the adjacent carbonyl group and the electron-withdrawing nitro group on the aromatic ring, can serve as the active hydrogen component.

This precursor can react with various aldehydes and ketones in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine, to yield 3-substituted-ylidene-8-nitro-2,3-dihydroquinolin-4(1H)-ones. wikipedia.org The electron-withdrawing nature of the Z group in the active hydrogen component is crucial for facilitating deprotonation to the enolate ion even with a mild base. wikipedia.org The general mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. orientjchem.org

Below is a table summarizing the key components and expected products of this reaction:

| Reactant 1 (Precursor) | Reactant 2 (Carbonyl Compound) | Catalyst | Expected Product |

| 8-Nitro-2,3-dihydro-1H-quinolin-4-one | Aromatic/Aliphatic Aldehyde | Weak Base (e.g., Piperidine) | 3-(Substituted-ylidene)-8-nitro-2,3-dihydroquinolin-4(1H)-one |

| 8-Nitro-2,3-dihydro-1H-quinolin-4-one | Aromatic/Aliphatic Ketone | Weak Base (e.g., Piperidine) | 3-(Substituted-ylidene)-8-nitro-2,3-dihydroquinolin-4(1H)-one |

One-Pot Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. rsc.orgrsc.org These reactions offer significant advantages, including high atom economy, reduced reaction times, and simplified purification procedures. rsc.org The synthesis of quinoline (B57606) and dihydroquinoline derivatives has been successfully achieved using MCRs. rsc.orgresearchgate.net

For the synthesis of the 8-nitro-2,3-dihydroquinolin-4(1H)-one scaffold, a hypothetical MCR could involve the condensation of a suitably substituted 2-amino-nitrobenzaldehyde, a ketone with an α-methylene group, and another component that facilitates the cyclization. The versatility of MCRs allows for the introduction of diverse functional groups and substitution patterns, making it an attractive strategy for creating libraries of dihydroquinolinone derivatives. rsc.org Various catalytic systems, including metallic, non-metallic, and nanoparticle catalysts, have been employed to facilitate the synthesis of quinoline molecules. bohrium.com

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several palladium-catalyzed methodologies have been developed for the synthesis of dihydroquinolinone scaffolds.

One such approach is the intramolecular cyclization of nitroalkenes. researchgate.net In a related synthesis, palladium catalysis has been used for the intramolecular amination of alkenes, which is a key step in the formation of nitrogen-containing heterocycles. uwindsor.ca Another strategy involves the palladium-catalyzed intramolecular oxidative cyclization of tertiary enamines to produce indole (B1671886) and pyrrole (B145914) derivatives, a method that could potentially be adapted for dihydroquinolinone synthesis. nih.gov Furthermore, palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been reported to produce aza[3.1.0]bicycles, demonstrating the power of this approach for constructing complex nitrogen-containing ring systems. nih.gov

The following table outlines some palladium-catalyzed approaches applicable to dihydroquinolinone synthesis:

| Starting Material Type | Key Palladium-Catalyzed Step | Product Type |

| o-Alkynyl-nitroaniline derivative | Intramolecular hydroamination/cyclization | Dihydroquinolinone |

| N-allyl-2-nitroaniline derivative | Aza-Wacker cyclization | Dihydroquinolinone |

| N-acryloyl-2-nitroaniline | Intramolecular Heck reaction | Dihydroquinolinone |

Acid-Catalyzed Intramolecular Cyclization of 2-Aminochalcones

A prominent and widely used method for the synthesis of 2,3-dihydroquinolin-4(1H)-ones is the acid-catalyzed intramolecular cyclization of 2-aminochalcones. organic-chemistry.orgnih.gov Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.gov For the synthesis of this compound, the precursor would be a 2-amino-3-nitrochalcone.

The cyclization is typically promoted by a variety of acids, including Brønsted and Lewis acids. The reaction proceeds via the protonation of the carbonyl group, which enhances the electrophilicity of the β-carbon of the enone system. This is followed by an intramolecular nucleophilic attack by the amino group, leading to the formation of the six-membered heterocyclic ring. Subsequent tautomerization yields the stable 2,3-dihydroquinolin-4(1H)-one. The use of different catalysts can influence the reaction conditions and yields. organic-chemistry.org For instance, zirconyl nitrate (B79036) has been reported as a water-tolerant Lewis acid catalyst for this transformation. organic-chemistry.org

A summary of catalysts used in this cyclization is provided below:

| Catalyst | Reaction Conditions | Reference |

| Silver(I) triflate | Mild, one-pot | organic-chemistry.org |

| Zirconyl nitrate | Mild, improved yields | organic-chemistry.org |

| Indium(III) chloride on silica (B1680970) gel | Microwave irradiation, solvent-free | organic-chemistry.org |

Catalyst-Free Methodologies for Dihydroquinolinone Formation

In line with the principles of green chemistry, there is a growing interest in developing synthetic methodologies that minimize or eliminate the use of catalysts and hazardous solvents. organic-chemistry.orgresearchgate.net Catalyst-free approaches for the synthesis of quinolines and related heterocycles have been reported, often utilizing thermal conditions or microwave irradiation to promote the reaction. researchgate.netrsc.org

For the synthesis of this compound, a catalyst-free approach could involve the thermal cyclization of a suitable precursor, such as a 2-amino-3-nitrochalcone. High temperatures can provide the necessary activation energy for the intramolecular cyclization to occur. Additionally, solvent-free reactions or the use of environmentally benign solvents like water can further enhance the green credentials of the synthesis. organic-chemistry.orgresearchgate.net For example, the Friedländer reaction for the synthesis of quinolines has been successfully conducted in water without any catalyst. organic-chemistry.orgresearchgate.net

Synthesis via Cyanoethylation and Subsequent Cyclization

A two-step approach involving an initial cyanoethylation followed by an intramolecular cyclization provides another route to the 2,3-dihydroquinolin-4(1H)-one core structure. rsc.org This method begins with the cyanoethylation of a substituted aniline (B41778). In the case of synthesizing the 8-nitro derivative, 2-nitroaniline (B44862) would be the starting material.

The cyanoethylation reaction involves the Michael addition of the aniline to acrylonitrile, typically catalyzed by a base, to yield a β-aminopropionitrile derivative. rsc.org The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid. The final step is an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid cyclizes onto the aromatic ring to form the six-membered lactam of the dihydroquinolinone system. rsc.org An alternative intramolecular cyclization of dinitriles is known as the Thorpe-Ziegler reaction, which yields a cyclic ketone after acidic hydrolysis. wikipedia.orgnumberanalytics.comsynarchive.com

The general steps of this synthetic sequence are outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Cyanoethylation | 2-Nitroaniline, Acrylonitrile | 3-((2-nitrophenyl)amino)propanenitrile |

| 2 | Hydrolysis | 3-((2-nitrophenyl)amino)propanenitrile | 3-((2-nitrophenyl)amino)propanoic acid |

| 3 | Cyclization | 3-((2-nitrophenyl)amino)propanoic acid | This compound |

Carbonylative Synthetic Routes

Carbonylative annulation represents a powerful strategy for constructing quinolone skeletons, characterized by the incorporation of a carbonyl group from carbon monoxide (CO). While direct carbonylative synthesis of this compound is not extensively documented, palladium-catalyzed methodologies for related 2-quinolone isomers provide a template for potential synthetic design.

One prominent method involves the palladium-catalyzed annulation of N-substituted o-iodoanilines with internal alkynes under an atmosphere of carbon monoxide, which yields 3,4-disubstituted 2-quinolones. nih.gov The reaction mechanism involves the formation of two carbon-carbon bonds and one carbon-nitrogen bond in a multicomponent process. rsc.org The substituent on the aniline nitrogen, such as an alkoxycarbonyl or trifluoroacetyl group, is crucial for achieving high yields and is typically cleaved during the reaction to produce N-unsubstituted 2-quinolones. nih.gov A variety of functional groups on both the alkyne and the iodoaniline components are tolerated. nih.gov

A related intramolecular approach has also been developed for 4,5-fused tricyclic 2-quinolones, which proceeds via the palladium-catalyzed carbonylative annulation of alkyne-tethered N-substituted o-iodoanilines. rsc.orgrsc.org This strategy proceeds under mild conditions and demonstrates high functional group tolerance. rsc.orgrsc.org Although these methods are established for 2-quinolones, their adaptation for the synthesis of the 4-quinolone isomer, specifically with an 8-nitro substitution, would require significant methodological development.

Advanced Derivatization Strategies Incorporating the 8-Nitro Functionality

The presence of the 8-nitro group significantly influences the reactivity of the quinolinone ring, enabling a range of advanced derivatization strategies. This electron-withdrawing group activates the molecule for specific transformations, allowing for the introduction of diverse functional moieties.

1,3-Dipolar Cycloaddition Reactions Involving (E)-3-Arylidene-2,3-dihydro-8-nitro-4-quinolone as a Dipolarophile

The (E)-3-arylidene derivatives of this compound, which are α,β-unsaturated ketones, serve as effective dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reactions is a cornerstone for the synthesis of five-membered heterocyclic rings in a regio- and stereoselective manner. wikipedia.org The reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with the activated alkene (the dipolarophile) to form a five-membered heterocycle. wikipedia.orgresearchgate.net

A common application of this strategy is the synthesis of spiro-pyrrolidine-oxindoles. beilstein-journals.org In a typical reaction, an azomethine ylide, generated in situ from the decarboxylative condensation of isatin (B1672199) and an α-amino acid (like sarcosine), reacts with the (E)-3-arylidene-8-nitro-4-quinolone dipolarophile. The electron-withdrawing nature of the 8-nitro group and the arylidene ketone enhances the reactivity of the double bond towards the 1,3-dipole, facilitating the cycloaddition. This reaction leads to the formation of complex spiro-heterocyclic systems incorporating the 8-nitroquinolinone framework.

Table 1: Representative 1,3-Dipolar Cycloaddition for Spiro-heterocycle Synthesis

| Dipole Precursors | Dipolarophile | Product Class |

|---|---|---|

| Isatin, Sarcosine | (E)-3-Arylidene-8-nitro-2,3-dihydroquinolin-4(1H)-one | Spiro[pyrrolidine-3,3'-quinolin]-one |

Nucleophilic Aromatic Substitution at C-7 Position Facilitated by the 8-Nitro Group

The strong electron-withdrawing effect of the nitro group at the C-8 position significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-7) and para (C-5) positions. nih.govnih.govyoutube.com When a suitable leaving group, such as a halogen, is present at the C-7 position, it can be readily displaced by a variety of nucleophiles.

This principle has been effectively demonstrated in the synthesis of new 8-nitrofluoroquinolone derivatives. nih.govnih.gov Starting from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the C-7 chloro group is substituted by various primary amines. nih.govnih.gov The activation provided by the adjacent 8-nitro group facilitates the reaction even with weak nucleophiles. nih.govnih.gov This strategy allows for the introduction of diverse appendages, including substituted anilines, heterocyclic amines, and aliphatic amines, at the C-7 position. nih.govnih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution at C-7 of an 8-Nitroquinolone Derivative

| Substrate | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | p-Toluidine | NaHCO₃, 50% aq. EtOH, 70-75 °C | 7-(p-Toluidino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Aniline | NaHCO₃, 50% aq. EtOH, 75-80 °C | 7-(Anilino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | n-Butylamine | NaHCO₃, 50% aq. EtOH, 40-45 °C | 7-(n-Butylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | nih.gov |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | p-Chloroaniline | NaHCO₃, 50% aq. EtOH, 75-80 °C | 7-(p-Chloroanilino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | nih.gov |

Horner-Wadsworth-Emmons Olefination for 3-Methylidene Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from carbonyl compounds and phosphonate (B1237965) carbanions, typically yielding E-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.org While the direct olefination of the C-4 ketone in this compound would produce a 4-methylidene derivative, a modified strategy can be employed to synthesize 3-methylidene-quinolin-4(1H)-ones.

A reported methodology for analogous N-sulfonylated quinolinones provides a pathway for this transformation. nih.gov The synthesis begins with the conversion of the quinolinone to a diethyl (4-hydroxy-1,2-dihydro-3-yl)phosphonate intermediate. nih.gov This phosphonate is then treated with a base, such as potassium carbonate, and an aldehyde, like formaldehyde, to generate the 3-methylidene group via an intramolecular HWE-type olefination. nih.gov This sequence allows for the specific introduction of an exocyclic double bond at the C-3 position of the quinolinone core.

Table 3: Horner-Wadsworth-Emmons Olefination Sequence

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Substituted-2,3-dihydroquinolin-4(1H)-one | Base, Diethyl chlorophosphate | Diethyl (4-hydroxy-1-sulfonyl-1,2-dihydro-3-yl)phosphonate |

| 2 | Phosphonate Intermediate | K₂CO₃, Formaldehyde | 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one |

This table is based on the methodology for N-sulfonyl derivatives, which could be adapted for the 8-nitro analogue. nih.gov

Microwave-Assisted Synthetic Transformations

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, increasing yields, and improving product purity. nih.govfrontiersin.org The application of microwave irradiation to the synthesis of quinoline and quinolinone derivatives is well-established. nih.gov For instance, the Friedländer synthesis, a classical method for preparing quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be significantly enhanced using microwave heating. nih.gov

In the context of 8-nitroquinolinone derivatives, microwave assistance can be applied to various synthetic steps, including the initial ring formation and subsequent derivatization reactions. A catalyst-free, microwave-assisted Friedländer synthesis of 8-hydroxyquinolines demonstrated a substantial increase in yield (72%) compared to conventional heating (34%). nih.gov Such protocols can reduce reaction times from hours to minutes, offering a more efficient and green synthetic route. frontiersin.org These established benefits suggest that microwave-assisted methods are highly applicable for the efficient synthesis and modification of the this compound scaffold.

Introduction of Acyl Hydrazone Moieties

Acylhydrazones are an important class of compounds synthesized by the condensation of a carbonyl compound with a hydrazide. nih.gov The C-4 keto group of this compound is a suitable electrophile for this reaction, allowing for the straightforward introduction of acylhydrazone moieties. This transformation is typically carried out by refluxing the quinolinone with a selected carbohydrazide (B1668358) in a suitable solvent, often with acid catalysis. nih.gov

This derivatization creates a new C=N bond, introducing a pharmacophoric –CO–NH–N= group. nih.gov A variety of carbohydrazides can be used, leading to a diverse library of derivatives. For example, a series of acylhydrazones were synthesized from the related 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde, demonstrating the feasibility of this reaction on the 8-nitroquinoline (B147351) core. researchgate.net

Table 4: General Synthesis of Acylhydrazone Derivatives

| Ketone | Hydrazide Component | Product |

|---|---|---|

| This compound | R-CO-NH-NH₂ | This compound N-acylhydrazone |

Where 'R' can be a wide range of alkyl or aryl substituents derived from the corresponding carbohydrazide.

Reactivity Profiles and Mechanistic Investigations of 8 Nitro 2,3 Dihydroquinolin 4 1h One

Reaction Pathways and Intermediate Characterization

Free Radical Mechanisms in Quinolone Synthesis

Free radical reactions are integral to various organic synthesis methodologies, characterized by initiation, propagation, and termination steps. libretexts.orgmasterorganicchemistry.com In the context of quinolone synthesis, these mechanisms can be initiated by heat or light, leading to the formation of highly reactive radical species. libretexts.org These radicals can then participate in a cascade of reactions, ultimately forming the quinolone scaffold. masterorganicchemistry.com While the direct synthesis of 8-nitro-2,3-dihydroquinolin-4(1H)-one via a purely free radical pathway is not extensively detailed in the provided results, the principles of free radical chemistry are relevant to understanding potential side reactions or alternative synthetic strategies. For instance, the homolytic cleavage of bonds is a key initiation step, creating radicals that can abstract atoms from other molecules in propagation steps. libretexts.org The process concludes when radicals combine in termination steps. libretexts.org The stability of radical intermediates, influenced by factors like electron-donating groups and delocalization, plays a crucial role in determining reaction pathways and product selectivity. masterorganicchemistry.com

The synthesis of various quinoline (B57606) derivatives has been reported to involve radical scavenging properties, indicating the relevance of radical species in the broader chemistry of this class of compounds. researchgate.net

Detailed Analysis of 1,3-Dipolar Cycloaddition Mechanisms

1,3-Dipolar cycloaddition is a powerful concerted reaction for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgchesci.com This reaction is a (π4s + π2s) cycloaddition, analogous to the Diels-Alder reaction. chesci.com In the context of this compound, this mechanism is particularly relevant for the synthesis of complex derivatives.

A key example involves the reaction of nitrones, which are 1,3-dipoles, with alkenes or alkynes. chesci.comchem-station.com The nitrone functional group, represented as a 1,3-dipolar species with delocalized π-electrons over three atoms, reacts with a dipolarophile to form isoxazolidine (B1194047) rings. chesci.com This reaction is highly valuable as it can create up to three new contiguous stereogenic centers in a single step. chem-station.com The regioselectivity and stereoselectivity of these cycloadditions can often be predicted using Frontier Molecular Orbital (FMO) theory, as well as by considering steric and stereoelectronic interactions. wikipedia.org

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), help to elucidate the reaction pathways. mdpi.comresearchgate.net For instance, the analysis of reaction profiles can indicate a one-step mechanism and explain the observed regioselectivity. mdpi.com The nature of the 1,3-dipole, which can be categorized based on the hybridization of the central atom, influences its reactivity. chesci.com Nitrilimines are another class of 1,3-dipoles that have been extensively studied in cycloaddition reactions, and their reactivity is often believed to proceed through a concerted mechanism. researchgate.net

Isomerization Phenomena and Related Reaction Dynamics

While specific isomerization phenomena directly involving this compound are not detailed in the provided search results, the general principles of reaction dynamics and structural isomerization are fundamental in organic chemistry. Isomerization can be influenced by various factors including steric repulsion between substituents, which can disrupt the planarity of ring systems and activate them for subsequent reactions. nih.gov For example, steric repulsion between a 1-methyl and an 8-nitro group in a quinolone system can disturb the coplanarity of the pyridone and benzene (B151609) rings, leading to a loss of aromaticity in the pyridone ring and activating it as a nitroalkene. nih.gov This type of structural distortion can significantly influence the reactivity and reaction pathways of the molecule.

Regio- and Stereochemical Control in Derivatization Reactions

The control of regioselectivity and stereoselectivity is a critical aspect of synthesizing functionalized derivatives of this compound. 1,3-dipolar cycloaddition reactions are particularly notable for their high degree of stereospecificity and regioselectivity. wikipedia.orgchem-station.com

In the context of 1,3-dipolar cycloadditions involving nitrones, the reaction with an alkene can generate multiple new stereocenters, and the outcome is often highly diastereoselective. chem-station.com The regiochemistry of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. wikipedia.orgmdpi.com Computational studies within the framework of Molecular Electron Density Theory (MEDT) can be employed to rationalize the experimentally observed regioselectivity. mdpi.com

For instance, in the reaction of nitrilimines with thioaurones, a highly regioselective 1,3-dipolar cycloaddition was observed, yielding a single spiropyrazoline product. mdpi.com The structure and regiochemistry of the cycloadducts were confirmed through spectroscopic data, and the mechanistic study explained the exclusive formation of one regioisomer. mdpi.com The ability to control these aspects is paramount for the synthesis of complex molecules with specific biological activities.

Influence of the 8-Nitro Group on Reaction Selectivity

The 8-nitro group, being a strong electron-withdrawing group, exerts a significant influence on the reactivity and selectivity of the quinolone ring system. nih.govnih.gov Its presence can activate the molecule for various transformations. nih.govscispace.com

One of the key effects of the 8-nitro group is the facilitation of nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org In the case of fluoroquinolones, the 8-nitro group at a position ortho to the C-7 carbon increases the electrophilicity at C-7, thereby facilitating the addition of weak nucleophiles at this position. nih.gov This allows for the introduction of various substituents at the C-7 position, which is known to have a great influence on the biological activity of quinolones. nih.gov

Furthermore, the nitro group can direct the regioselectivity of reactions. Studies on the nitration of tetrahydroquinoline have shown that the position of nitration can be controlled by the choice of protecting group on the nitrogen atom and the reaction conditions, allowing for regioselective synthesis of nitro isomers. researchgate.net In some cases, steric interactions involving the 8-nitro group can lead to conformational changes that alter the reactivity of the molecule. nih.gov For example, steric repulsion with a substituent at the 1-position can disrupt the planarity of the quinolone system, activating the pyridone ring. nih.gov

Transformations Involving the Nitro Group (e.g., Reduction)

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, with reduction being one of the most common and important transformations. scispace.comwikipedia.org The reduction of a nitro group can lead to the formation of amines, hydroxylamines, or oximes, depending on the reducing agent and reaction conditions. wikipedia.org

The reduction of aromatic nitro compounds to amines (anilines) is a particularly valuable transformation in organic synthesis and is carried out on an industrial scale. wikipedia.orgunimi.it Various methods can be employed for this reduction, including:

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org

Metal-Acid Systems: A common method involves the use of iron metal in an acidic medium. wikipedia.orgresearchgate.net

Other Reducing Agents: Reagents like sodium hydrosulfite, tin(II) chloride, and samarium diiodide are also effective. wikipedia.org

The reduction of the nitro group in a quinolone scaffold can be a key step in the synthesis of more complex derivatives. For instance, the synthesis of 3-amino-2-arylquinolin-4(1H)-ones has been achieved from precursors that would involve a nitro group reduction at some stage. researchgate.netresearchgate.net The mechanism of nitro group reduction can be complex, potentially proceeding through nitroso and hydroxylamine (B1172632) intermediates. unimi.it The choice of reducing agent is crucial for achieving the desired product and avoiding side reactions. For example, metal hydrides are typically not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

Oxidative Aromatization Processes

The conversion of 2,3-dihydroquinolin-4(1H)-ones to their corresponding 4-hydroxyquinolines, a process known as oxidative aromatization, is a significant transformation in synthetic organic chemistry. While specific studies on the oxidative aromatization of this compound are not extensively documented, research on analogous substituted dihydroquinolinones provides valuable insights into the potential reactivity and mechanistic pathways for this transformation. The presence of the nitro group, a strong electron-withdrawing substituent, can influence the reactivity of the quinolinone system in these oxidation reactions.

Detailed research into the oxidative aromatization of similar structures, such as various substituted 3,4-dihydroquinolin-2(1H)-ones, has demonstrated the feasibility of this conversion using transition-metal-activated persulfate salts. acs.org This methodology has been successfully applied to substrates bearing electron-withdrawing groups, including nitro substituents. acs.org

The proposed mechanism for this transformation involves a single-electron-transfer (SET) process. acs.org In this pathway, the transition metal activates the persulfate salt, which then facilitates the oxidation of the dihydroquinolinone to its aromatized quinolinone counterpart. This approach is noted for being an economical and environmentally benign protocol. acs.org

Investigations into a range of substituted 3,4-dihydroquinolin-2(1H)-ones have shown that derivatives with electron-donating groups are generally easier to aromatize. However, nitro-substituted derivatives have also been successfully converted to their corresponding quinolin-2(1H)-ones, albeit sometimes requiring adjusted reaction conditions and yielding moderate results. acs.org For instance, certain fluoro- and nitro-substituted derivatives were isolated in yields of 50–60%. acs.org

The table below summarizes the findings for the oxidative aromatization of nitro-substituted 3,4-dihydroquinolin-2(1H)-one derivatives, which can be considered analogous to the potential behavior of this compound under similar conditions.

Table 1: Oxidative Aromatization of Nitro-Substituted Dihydroquinolinone Analogs

| Substrate | Oxidizing System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 8-Nitro-2,3-dihydroquinolin-4(1H)-one, ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the nitro-substituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) would be dictated by their position relative to the electron-withdrawing nitro group and the electron-donating amine, as well as the fused ring system. The N-H proton of the dihydroquinolinone ring would likely appear as a broad singlet. The two methylene (B1212753) groups (-CH₂-CH₂-) in the dihydro portion of the molecule would present as two multiplets in the aliphatic region, with their exact appearance depending on their coupling to each other and the N-H proton.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Key expected signals include the carbonyl carbon (C=O) at a significantly downfield shift (around δ 190-200 ppm). The aromatic carbons would appear between δ 110-160 ppm, with the carbon atom directly attached to the nitro group being significantly influenced. The two aliphatic carbons would resonate at higher field (upfield). For similar 6-nitro-1,2-dihydroquinoline structures, ¹³C NMR signals have been observed in these expected ranges nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Spectroscopy Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Splitting patterns depend on substitution. |

| N-H Proton | ¹H NMR | Variable, broad | Position can be confirmed by D₂O exchange. |

| Aliphatic Protons (C2-H₂, C3-H₂) | ¹H NMR | 2.5 - 4.5 | Likely complex multiplets (e.g., triplets). |

| Carbonyl Carbon (C4) | ¹³C NMR | 190 - 200 | Characteristic downfield shift for ketones. |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | Shifts influenced by nitro and amine groups. |

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles.

The analysis would confirm the position of the nitro group at the C8 position of the quinoline (B57606) ring system. Furthermore, XRD would reveal the specific conformation of the non-aromatic dihydro-pyridinone ring. Unlike a planar aromatic ring, this six-membered ring would adopt a non-planar conformation (such as a half-chair or boat) to minimize steric strain. The analysis would also detail the packing of molecules within the crystal lattice, showing how intermolecular forces like hydrogen bonds and π–π stacking interactions dictate the solid-state architecture. Studies on related complex nitro-dihydroquinolinone derivatives have successfully used this technique to establish molecular conformation and the role of intermolecular interactions in crystal packing nih.gov.

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Key expected vibrations include:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, expected in the region of 1660-1690 cm⁻¹.

NO₂ Stretches: Two very strong and distinct bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found near 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. These are highly characteristic of nitroaromatic compounds researchgate.net.

C=C Stretches: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3400 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | < 3000 | Medium-Weak |

| C=O (Ketone) | Stretch | 1660 - 1690 | Strong |

| NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₉H₈N₂O₃), HRMS would provide an exact mass measurement that corresponds to this formula, typically with an accuracy of a few parts per million (ppm). This serves as a definitive confirmation of the molecular formula. The technique can also reveal fragmentation patterns that offer clues about the molecule's structure, such as the loss of the nitro group (NO₂) or other characteristic fragments.

Intermolecular Interaction Analysis through Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from single crystal XRD. The Hirshfeld surface is mapped with properties that highlight regions of close contact between neighboring molecules.

For this compound, the analysis would likely reveal significant interactions involving the nitro and carbonyl groups. The primary interactions would be:

H···H contacts: Typically the most abundant type of contact due to the number of hydrogen atoms on the molecular surface.

O···H/H···O contacts: These are very important and indicate the presence of hydrogen bonds, particularly involving the N-H group as a donor and the carbonyl or nitro oxygen atoms as acceptors.

C···H/H···C contacts: Representing weaker C-H···π interactions.

These interactions can be quantified using 2D fingerprint plots, which summarize the distribution of contact distances. Studies on other nitro-substituted heterocycles show that H···H and H···O contacts often dominate the crystal packing, contributing significantly to the stability of the crystal structure nih.gov.

Molecular Conformation and Non-Planarity Studies

As determined by XRD, the dihydro-pyridinone ring of this compound is not planar. The study of its conformation would involve analyzing the puckering parameters and torsion angles within this ring. It is expected to adopt a conformation such as a half-chair, screw-boat, or sofa to alleviate the torsional and angular strain inherent in a planar, partially saturated six-membered ring. The analysis would also describe the orientation of the nitro group with respect to the benzene ring. Due to potential steric interactions with the adjacent fused ring, the nitro group might be twisted slightly out of the plane of the benzene ring.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity. The MEP map is color-coded to indicate charge distribution:

Red/Yellow: Regions of negative potential, rich in electrons. These are typically found around electronegative atoms and are susceptible to electrophilic attack. For this molecule, strong negative potential is expected over the oxygen atoms of both the carbonyl group and the nitro group.

Blue: Regions of positive potential, which are electron-deficient. These are susceptible to nucleophilic attack. A region of positive potential is expected around the acidic N-H proton.

The MEP map provides a visual representation of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding, and how it might interact with other reagents mdpi.com. The positive potential associated with C-NO₂ bonds is also a known feature in many nitroaromatic compounds dtic.mil.

Computational Chemistry and Theoretical Studies on 8 Nitro 2,3 Dihydroquinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. mdpi.com For derivatives of dihydroquinolin-4(1H)-one, DFT calculations are instrumental in predicting their electronic structure, stability, and reactivity, thereby guiding the rational design of novel derivatives. nih.gov These computational methods provide valuable insights that enable researchers to predict the behavior of these molecules in various chemical systems. nih.gov

DFT calculations are pivotal in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathways. For instance, in reactions involving quinolinone scaffolds, DFT can be used to understand the step-by-step process of reactions such as cycloadditions or substitutions. unimib.itnih.gov Theoretical studies on related nitro-containing compounds have demonstrated that DFT can clarify reaction mechanisms, such as the various pathways for cycloaddition reactions, by identifying the kinetic and thermodynamic favorability of different routes. researchgate.net In the context of 8-Nitro-2,3-dihydroquinolin-4(1H)-one, DFT could be employed to investigate mechanisms like electrophilic aromatic substitution, exploring how the nitro group directs incoming reagents and influences the reaction's feasibility. Studies on the nitration of tetrahydroquinoline, a related core structure, have successfully used DFT to understand regioselectivity by optimizing the σ complexes of the different nitro isomers. researchgate.net

The electronic properties of a molecule are intrinsically linked to its chemical reactivity. DFT calculations provide a suite of electronic descriptors that quantify these properties. Parameters such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are routinely calculated to understand the charge distribution and reactive sites within a molecule. researchgate.net For nitro-containing compounds, the strong electron-withdrawing nature of the nitro group significantly influences the electronic landscape, often resulting in high dipole moments. nih.gov

The MEP surface is particularly insightful as it visually represents the electron density around the molecule, highlighting regions prone to electrophilic and nucleophilic attack. dergipark.org.tr In a typical MEP map, electron-rich areas (nucleophilic sites) are colored red, while electron-poor areas (electrophilic sites) are colored blue. For this compound, the nitro group would create a significant electron-deficient region, influencing its interaction with other molecules.

Illustrative Data Table for Electronic Properties (Generalized for Nitro-Aromatic Compounds):

| Calculated Property | Typical Value Range | Significance |

|---|---|---|

| Dipole Moment (Debye) | 5.0 - 7.0 D | Indicates high polarity due to the nitro group. nih.gov |

| Polarizability (a.u.) | 150 - 200 a.u. | Measures the molecule's ability to form induced dipoles. |

| Ionization Potential (eV) | 8.0 - 9.5 eV | Energy required to remove an electron; relates to electron-donating ability. researchgate.net |

| Electron Affinity (eV) | 2.5 - 4.0 eV | Energy released when an electron is added; relates to electron-accepting ability. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity and basicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity and acidity). dergipark.org.tr

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity and greater polarizability. nih.govnih.gov For nitro-substituted compounds, the electron-withdrawing nitro group tends to lower the energy of the LUMO, which can result in a smaller energy gap and enhanced electrophilic reactivity. nih.gov This analysis is crucial for predicting how this compound would behave in various chemical reactions. nih.govresearchgate.net

Illustrative Data Table for FMO Analysis (Generalized for Nitro-Aromatic Compounds):

| Parameter | Typical Energy (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.5 to -8.0 | Indicates the electron-donating capability. researchgate.net |

| ELUMO | -2.5 to -4.0 | Indicates the electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 | A smaller gap suggests higher chemical reactivity. nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems over time, offering insights into their stability and conformational flexibility. researchgate.net By simulating the movements of atoms and molecules, MD can reveal how a compound like this compound behaves in different environments, such as in solution or in complex with other molecules. ijsrset.com These simulations are valuable for understanding how intermolecular forces and solvent effects influence the molecule's preferred shape and stability. ijsrset.comnih.gov For instance, MD simulations can be used to assess the stability of a ligand-receptor complex, which is crucial in drug design. researchgate.net The root-mean-square deviation (RMSD) of atomic positions over the simulation time is often used to evaluate the stability of the system. ajchem-a.com

Computational Prediction of Regioselectivity and Stereoselectivity

Computational methods are highly effective in predicting the regioselectivity and stereoselectivity of chemical reactions. By calculating the activation energies for different possible reaction pathways, the most likely outcome can be determined. For electrophilic substitution reactions on this compound, DFT calculations can predict which position on the aromatic ring is most susceptible to attack. researchgate.net A study on the nitration of tetrahydroquinoline and its N-protected derivatives successfully used computational analysis to achieve total regioselectivity for nitration at the 6-position, with results that were in agreement with experimental findings. researchgate.net Similarly, for reactions that can produce different stereoisomers, computational models can predict the enantiomeric excess by comparing the energy barriers leading to each isomer. diva-portal.org

Theoretical Examination of Molecular Interactions within Systems

Understanding the non-covalent interactions between molecules is essential for predicting their behavior in condensed phases and biological systems. Computational techniques can be used to analyze and quantify intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com For this compound, the nitro group and the carbonyl group can act as hydrogen bond acceptors, influencing its interactions with solvents and other molecules. The presence of the aromatic ring also allows for potential π-π stacking interactions. mdpi.com Theories like Atoms in Molecules (AIM) and analysis of the Electron Localization Function (ELF) can be applied to characterize the nature and strength of these interactions. mdpi.com

Chemical Scaffold Applications and Derivatization Beyond Specific Pharmacological Outcomes

8-Nitro-2,3-dihydroquinolin-4(1H)-one as a "Privileged Scaffold" in General Organic Synthesis

The concept of a "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological receptors, making them highly valuable starting points for drug discovery and the synthesis of bioactive compounds. nih.govmdpi.comnih.gov The 2,3-dihydroquinolin-4(1H)-one nucleus, to which the 8-nitro derivative belongs, is increasingly recognized as such a scaffold. nih.gov Its synthetic accessibility and the presence of multiple reactive sites—the aromatic ring, the nitrogen atom, the carbonyl group, and the adjacent methylene (B1212753) positions—allow for extensive functionalization. nih.gov This versatility enables the generation of large chemical libraries with diverse three-dimensional structures. nih.govnih.gov

The introduction of a nitro group at the 8-position further enhances its utility. The electron-withdrawing nature of the nitro group can modulate the reactivity of the aromatic ring and can itself be a handle for further chemical transformations, such as reduction to an amino group, opening up another dimension for diversification. nih.gov Chemists leverage these privileged structures to synthesize new libraries of compounds based on the central scaffold, which can then be screened against various biological targets. nih.gov The 2,3-dihydroquinolin-4(1H)-one core is a key structural component in various biologically active compounds, and its derivatization is a subject of intense research. nih.gov

Synthesis of Complex Heterocyclic Architectures

The this compound scaffold is a robust starting material for the construction of more intricate molecular designs, including spirocyclic and fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry due to their novel three-dimensional topographies.

A notable application of this compound is in the synthesis of unique dispiro compounds. Specifically, it serves as a precursor to dipolarophiles used in 1,3-dipolar cycloaddition reactions. The synthesis begins with a Knoevenagel condensation of this compound with various aromatic aldehydes to produce (E)-3-arylidene-8-nitro-2,3-dihydro-4-quinolones. These intermediates then act as the dipolarophile in a one-pot, three-component reaction with an azomethine ylide, which is generated in situ from the condensation of isatin (B1672199) and an amino acid or amine (e.g., benzylamine).

This cycloaddition strategy yields structurally novel dispiro analogues that incorporate oxindole (B195798) and pyrrolidine (B122466) rings fused to the 8-nitroquinolone core. The reaction proceeds with high regio- and stereoselectivity, and the structures of the resulting dispiro compounds have been confirmed by spectroscopic methods and single-crystal X-ray diffraction analysis. The efficiency of this method allows for the creation of a library of unique dispiro 8-nitroquinolone analogues.

| Entry | Aldehyde Substituent (R) | Isatin Substituent (R1) | Solvent | Yield (%) |

| 1 | 4-Br | 5-Cl | Toluene | 65 |

| 2 | 4-Br | 5-Cl | Dichloromethane | 72 |

| 3 | 4-Br | 5-Cl | Acetonitrile | 85 |

| 4 | 4-Br | 5-Cl | Ethanol | 92 |

| 5 | 4-Br | 5-Cl | Methanol (B129727) | 96 |

This interactive table summarizes the optimization of reaction conditions for the synthesis of a dispiro oxindole pyrrolidine 8-nitroquinolone, demonstrating methanol to be the optimal solvent.

The quinolinone nucleus is also a valuable building block for creating fused heterocyclic systems, such as pyranoquinolines. While direct synthesis from this compound is less commonly documented, related quinolone structures are readily employed in cyclization reactions to form these fused architectures. For instance, 4-hydroxy-quinolin-2(1H)-one derivatives undergo acid-catalyzed tandem reactions with propargylic alcohols to form pyrano[3,2-c]quinolones. nih.gov This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.gov

Another synthetic route involves the Diels-Alder reaction. In one example, a 3-vinylquinolin-4(1H)-one, when reacted with N-methylmaleimide, was intended to produce an acridone (B373769) derivative, but an alternative reaction with a different diene unexpectedly yielded 2-methyl-2H-pyrano[3,2-c]quinoline. researchgate.net These methodologies demonstrate the capacity of the quinolinone scaffold to be elaborated into more complex, fused polycyclic systems, a strategy that could be extended to derivatives of this compound to access novel chemical space.

Chemical Modification for Tunable Material Properties (e.g., Antioxidant Additives for Biodiesel)

Beyond biological applications, the chemical versatility of the 2,3-dihydroquinolin-4(1H)-one scaffold allows for its modification to create compounds with tunable material properties. A significant example is the development of derivatives that act as antioxidant additives for biodiesel.

Biodiesel is susceptible to oxidative degradation during storage, which leads to the formation of peroxides, acids, and insoluble gums that can damage engines. Antioxidant additives are crucial for enhancing its stability. Dihydroquinolin-4(1H)-one derivatives have emerged as potential antioxidant additives due to their inherent chemical properties. Their electron-rich heterocyclic core and the ability to quench free radicals effectively prevent the peroxidation chain reactions that degrade biodiesel. This action increases the fuel's stability and shelf life, improves combustion efficiency, and reduces harmful emissions. The functionalization of the dihydroquinolinone scaffold allows for the fine-tuning of these antioxidant properties, paving the way for the development of new, highly effective fuel additives.

Development of Chemical Probes for Receptor Binding Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or receptor, thereby enabling the study of that target's function. chemicalprobes.org The 2,3-dihydroquinolin-4(1H)-one scaffold is a suitable starting point for the development of such probes. By strategically modifying the core structure, researchers can create ligands with high affinity and selectivity for a particular receptor.

Diversification of the 2,3-Dihydroquinolin-4(1H)-one Nucleus for Chemical Libraries

The creation of chemical libraries—large, diverse collections of related compounds—is a cornerstone of modern drug discovery and chemical biology. The 2,3-dihydroquinolin-4(1H)-one nucleus is an excellent scaffold for combinatorial and parallel synthesis approaches aimed at producing such libraries. nih.govnih.gov Its synthetic tractability allows for the introduction of a wide variety of substituents at multiple positions.

Domino reactions, which involve multiple bond-forming transformations in a single operation, have been effectively used to generate libraries of dihydroquinolinones with diverse substitution patterns. nih.gov For instance, a parallel synthesis approach has been documented for creating a library of 2-aryl-4(1H)-quinolinones. nih.gov Similarly, multicomponent reactions, such as the one used to generate the dispiroheterocycles mentioned previously, are highly effective for library synthesis. By varying the aldehyde, isatin, and amine components, a vast number of structurally distinct products can be rapidly accessed from the core this compound precursor. This diversification is crucial for exploring structure-activity relationships and identifying lead compounds for a wide range of applications. nih.gov

Thionation and Other Functional Group Transformations

The scaffold of this compound possesses several reactive sites—the carbonyl group, the aromatic nitro group, the secondary amine, and the activated aromatic ring—that allow for a variety of functional group transformations. These modifications are crucial for developing new derivatives and exploring the chemical space around this heterocyclic system. Key transformations include thionation of the carbonyl group and various modifications of the nitro and amino functionalities.

Thionation

The conversion of the C4-carbonyl group of this compound to a thiocarbonyl (C=S) is a significant transformation, yielding the corresponding 8-nitro-2,3-dihydroquinoline-4(1H)-thione. This reaction is typically achieved using a thionating agent, with Lawesson's reagent being one of the most effective and widely used for converting carbonyls in ketones, amides, lactams, and quinones into their thio-analogs. researchgate.netsantiago-lab.comwikipedia.orgalfa-chemistry.com

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, effectively replaces the carbonyl oxygen with a sulfur atom under relatively mild conditions. researchgate.net The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide intermediate. wikipedia.orgnih.gov This intermediate reacts with the carbonyl group to form a four-membered thiaoxaphosphetane ring, which then undergoes a cycloreversion, similar to a Wittig reaction, to yield the thiocarbonyl and a stable phosphorus-oxygen double bond. alfa-chemistry.comnih.gov Generally, electron-rich carbonyl groups react faster. wikipedia.orgalfa-chemistry.com

The thionation of quinolinone substrates is often performed by heating with Lawesson's reagent in an anhydrous, nonpolar solvent. santiago-lab.com While specific studies on this compound are not prevalent, the reaction conditions can be inferred from similar transformations on related heterocyclic ketones and lactams.

| Transformation | Reagent | Typical Solvents | General Conditions | Product |

|---|---|---|---|---|

| Carbonyl to Thiocarbonyl | Lawesson's Reagent | Toluene, Xylene, Benzene (B151609), Dioxane, Tetrahydrofuran (THF) | Heating under inert atmosphere (e.g., 80-110 °C) | 8-Nitro-2,3-dihydroquinoline-4(1H)-thione |

Other Functional Group Transformations

Beyond thionation, the functional groups on the this compound scaffold can be readily modified. The nitro group, in particular, is a versatile handle for further derivatization due to its strong electron-withdrawing nature, which also influences the reactivity of the entire molecule. nih.govdntb.gov.uawikipedia.org

Reduction of the Nitro Group One of the most fundamental transformations of nitroaromatic compounds is the reduction of the nitro group to a primary amine. wikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating group into a strongly activating one. The resulting 8-amino-2,3-dihydroquinolin-4(1H)-one is a key intermediate for further synthesis, for example, via diazotization or acylation reactions. A variety of reducing agents can accomplish this transformation.

| Transformation | Reagents | Typical Solvents | General Conditions | Product |

|---|---|---|---|---|

| Nitro to Amine | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Atmospheric or elevated pressure of H₂ at room temperature | 8-Amino-2,3-dihydroquinolin-4(1H)-one |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Heating/Reflux | ||

| Fe / HCl or Fe / NH₄Cl | Water, Ethanol, Acetic Acid | Heating/Reflux |

N-Alkylation and N-Acylation The secondary amine at the N1 position is a nucleophilic site and can undergo reactions such as alkylation and acylation. These modifications are useful for introducing a variety of substituents, thereby altering the steric and electronic properties of the molecule. Base-mediated deprotonation of the N-H group enhances its nucleophilicity for reaction with electrophiles like alkyl halides or acyl chlorides.

| Transformation | Reagents | Base | Typical Solvents | Product Class |

|---|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | NaH, K₂CO₃ | DMF, Acetonitrile | 1-Alkyl-8-nitro-2,3-dihydroquinolin-4(1H)-one |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) or Anhydride | Pyridine, Triethylamine | Dichloromethane, THF | 1-Acyl-8-nitro-2,3-dihydroquinolin-4(1H)-one |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。